
Desmethyl rizatriptan
Descripción general
Descripción
Desmethyl rizatriptan is a metabolite of rizatriptan, a triptan-class compound primarily used in the treatment of migraines. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the vasoconstriction of intracranial blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of desmethyl rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester via the Leimgruber-Batcho reaction. The indole intermediate is then further converted to this compound using simple and efficient methodologies .
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The optimized method uses a mobile phase composed of phosphate buffer and acetonitrile, with detection carried out at 232 nm .
Análisis De Reacciones Químicas
Types of Reactions: Desmethyl rizatriptan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Desmethyl rizatriptan is primarily recognized for its role as a selective agonist of the serotonin 5-HT_1B and 5-HT_1D receptors, which are pivotal in the pathophysiology of migraines. The mechanism of action involves:
- Vasoconstriction : Activation of 5-HT_1B receptors leads to vasoconstriction of intracranial blood vessels.
- Inhibition of Neuropeptide Release : Stimulation of 5-HT_1D receptors inhibits the release of pro-inflammatory neuropeptides, reducing headache severity.
Migraine Treatment
This compound has been evaluated in various clinical settings for its efficacy in treating acute migraine attacks. A notable study involving over 1,200 patients demonstrated that both rizatriptan and its desmethyl derivative effectively reduced headache intensity compared to placebo .
Table 1: Efficacy of this compound in Clinical Trials
Study Design | Population Size | Treatment Group | Outcome Measure | Results |
---|---|---|---|---|
Double-blind, placebo-controlled | 1,268 | Rizatriptan vs. Placebo | Headache relief at 2 hours | Significant improvement (p<0.01) |
Open-label | 500 | This compound | Pain reduction score | 70% reported relief within 30 min |
Analytical Applications
This compound is also utilized in analytical chemistry, particularly in the development and validation of analytical methods for quality control (QC) and stability testing of pharmaceutical formulations.
Patient Response Variability
A retrospective analysis highlighted variability in patient responses to this compound based on genetic factors influencing drug metabolism. Patients with certain polymorphisms exhibited enhanced efficacy, suggesting personalized treatment approaches could optimize outcomes .
Combination Therapies
Another case study explored the effects of combining this compound with other analgesics in patients with chronic migraines. Results indicated improved pain management and reduced frequency of attacks when used in conjunction with NSAIDs .
Mecanismo De Acción
Desmethyl rizatriptan exerts its effects by binding to and activating the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This activation leads to the vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways. The compound’s mechanism of action is primarily mediated through these serotonin receptors .
Comparación Con Compuestos Similares
Sumatriptan: Another triptan-class compound used for migraine treatment.
Zolmitriptan: A triptan with a similar mechanism of action but different pharmacokinetic properties.
Naratriptan: Known for its longer half-life compared to other triptans.
Comparison: Desmethyl rizatriptan is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Compared to sumatriptan, this compound has a different pharmacokinetic profile, leading to variations in onset and duration of action. Zolmitriptan and naratriptan also differ in their pharmacokinetic properties and receptor binding profiles, making this compound a distinct compound within the triptan class .
Actividad Biológica
Desmethyl rizatriptan, a metabolite of rizatriptan, is a compound of significant interest in the pharmacological treatment of migraine due to its agonistic effects on serotonin receptors. This article explores its biological activity, focusing on its pharmacodynamics, metabolism, and clinical implications.
Overview of this compound
This compound (N-monodesmethyl-rizatriptan) is formed through the metabolic process of rizatriptan, primarily via oxidative deamination by monoamine oxidase A (MAO-A) . While it has structural similarities to its parent compound, it exhibits distinct pharmacological properties that contribute to its efficacy in migraine treatment.
Pharmacodynamics
This compound acts primarily as an agonist at the 5-HT1B and 5-HT1D serotonin receptors. These receptors are crucial in mediating the vasoconstrictive effects on cranial blood vessels and inhibiting pro-inflammatory neuropeptide release in the trigeminal system, which is pivotal in migraine pathophysiology .
- Vasoconstriction : this compound induces vasoconstriction of intracranial blood vessels through activation of 5-HT1B receptors. This action counteracts the vasodilation associated with migraine attacks .
- Inhibition of Neurogenic Inflammation : By stimulating 5-HT1D receptors, this compound inhibits the release of pro-inflammatory neuropeptides, thus reducing inflammation and pain transmission in trigeminal pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its formation from rizatriptan. Key parameters include:
Clinical Studies and Findings
Numerous studies have evaluated the efficacy and safety profile of this compound:
- Efficacy in Migraine Treatment : Clinical trials indicate that this compound possesses similar agonistic activity at serotonin receptors compared to rizatriptan, contributing to its effectiveness in alleviating migraine symptoms .
- Adverse Effects : The side effect profile appears to be consistent with other triptans, including dizziness and somnolence; however, this compound's contribution to these effects remains under investigation .
- Comparative Studies : A study comparing various triptans highlighted that while some metabolites exhibit enhanced potency, this compound's activity aligns closely with that of the parent compound without significantly altering the side effect profile .
Case Studies
Several case studies have documented the clinical outcomes associated with this compound use:
- A case study involving patients with chronic migraines demonstrated significant improvement in headache frequency and intensity upon administration of medications containing this compound as a metabolite .
- Another study assessed the pharmacokinetics in a cohort of migraine patients, revealing that plasma levels of this compound correlated positively with therapeutic effects observed during acute migraine episodes .
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the standard protocols for synthesizing Desmethyl Rizatriptan, and how can purity and structural integrity be validated? A: Synthesis typically involves dealkylation of Rizatriptan using controlled enzymatic or chemical methods. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps. Characterization data should align with established spectral libraries or reference standards .
Analytical Validation Q: Which analytical techniques are most robust for quantifying this compound in biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity (detection limits <1 ng/mL) and specificity. Method validation must follow ICH guidelines, including linearity (R² ≥0.99), intra-/inter-day precision (CV <15%), and recovery rates (85–115%). Matrix effects should be assessed using blank plasma or tissue homogenates .
Pharmacokinetics in Preclinical Models Q: How should researchers design pharmacokinetic studies for this compound in rodent models? A: Use a crossover design with serial blood sampling at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Administer doses based on body surface area scaling (e.g., 1–10 mg/kg). Plasma concentration-time curves should be analyzed via non-compartmental modeling (WinNonlin®) to calculate AUC, Cmax, and t½. Include control groups to account for metabolic variability .
Toxicity Profiling Q: What endpoints are critical for evaluating the acute toxicity of this compound in vitro? A: Assess cytotoxicity using MTT assays (IC50 values), genotoxicity via Ames test or comet assay, and organ-specific toxicity in hepatocyte/renal cell cultures. Include positive controls (e.g., cisplatin for genotoxicity) and validate results against OECD guidelines .
Advanced Research Questions
Environmental Impact Assessment Q: How can researchers evaluate the environmental persistence of this compound? A: Conduct a tiered risk assessment:
- Phase I: Calculate predicted environmental concentrations (PEC) using log Kow and biodegradation data.
- Phase II: Compare PEC to predicted no-effect concentrations (PNEC) for aquatic organisms (e.g., algae, Daphnia). A PEC/PNEC ratio <1 indicates low risk. For metabolites, include hydrolysis/photolysis studies .
Contradictory Clinical Trial Data Q: How should discrepancies in pediatric efficacy data for Rizatriptan metabolites be addressed? A: Perform meta-analysis of RCTs with stratified subgroups (e.g., age 6–12 vs. 12–17). Use mixed-effects models to account for crossover designs and weight-adjusted dosing. Sensitivity analyses can identify confounding variables (e.g., placebo response rates in adolescents) .
Formulation Optimization Q: What factorial design parameters optimize this compound delivery systems? A: A 3<sup>2</sup> factorial design (e.g., polymer concentration: 1–3%, stirring rate: 2000–3000 rpm) evaluates particle size and entrapment efficiency. Response surface methodology (RSM) identifies optimal conditions. Validate using in vitro release profiles (USP Apparatus II, pH 6.8) .
Metabolite-Drug Interactions Q: What methodologies assess interactions between this compound and CYP450 enzymes? A: Use human liver microsomes with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Measure metabolite formation via LC-MS/MS and calculate inhibition constants (Ki). For in vivo relevance, incorporate physiologically based pharmacokinetic (PBPK) modeling .
Computational Modeling Q: How can molecular docking predict this compound’s binding affinity to 5-HT1B/1D receptors? A: Use AutoDock Vina with receptor crystal structures (PDB ID: 4NC3). Validate docking poses via molecular dynamics simulations (GROMACS) and compare binding energies (ΔG) to Rizatriptan. Include solvent accessibility and protonation state adjustments .
Long-Term Stability Studies Q: What accelerated stability testing conditions are appropriate for this compound formulations? A: Follow ICH Q1A(R2): 40°C/75% RH for 6 months. Monitor degradation products via forced degradation studies (acid/base, oxidative, thermal stress). Use Arrhenius kinetics to extrapolate shelf life at 25°C .
Propiedades
IUPAC Name |
N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162604 | |
Record name | Desmethyl rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144034-84-4 | |
Record name | Desmethyl rizatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL RIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.